molecular formula C10H8ClNO2S B3032423 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile CAS No. 170803-70-0

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile

Cat. No.: B3032423
CAS No.: 170803-70-0
M. Wt: 241.69 g/mol
InChI Key: HGFJOAXHBJOWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H8ClNO2S. It is known for its unique structural features, which include a cyclopropane ring, a sulfonyl group, and a nitrile group.

Preparation Methods

The synthesis of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropanecarbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The nitrile group can be reduced to form corresponding amines.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in various chemical transformations, contributing to the compound’s reactivity. The exact molecular pathways depend on the specific application and the chemical environment.

Comparison with Similar Compounds

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile can be compared with similar compounds such as:

    1-((4-Chlorophenyl)sulfonyl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.

    1-((4-Chlorophenyl)sulfonyl)cyclopropane:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylcyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-8-1-3-9(4-2-8)15(13,14)10(7-12)5-6-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFJOAXHBJOWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168948
Record name 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170803-70-0
Record name 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170803700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Reactant of Route 3
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Reactant of Route 4
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Reactant of Route 5
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Reactant of Route 6
Reactant of Route 6
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.